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Compound Name: Nvp acq090

CAS No.: 362612-47-3

Cat. No.: B1677047

Introduction & Compound Profile

NVP-ACQO090 (CAS: 362612-47-3) is a decahydroisoquinoline-based small molecule
developed by Novartis. It acts as a highly selective antagonist for the Somatostatin sst3

receptor (pK_b = 7.88). The compound has significant implications in metabolic research,

particularly for enhancing glucose-dependent insulin secretion (GDIS) in Type 2 Diabetes
Mellitus (T2DM) models.

Chemical Identity[1][2]

IUPAC Name:1-[[(4S,4aS,8aR)-Decahydro-2-[(2S)-3-(6-methoxy-3-pyridinyl)-2-
methylpropyl]-4-isoquinolinyl]carbonyl]-4-(3,4-difluorophenyl)-piperazine

Molecular Formula: C3zoH4o0F2N4O2

Molecular Weight: 526.66 g/mol

Key Structural Motifs:

o (4S,4aS,8aR)-Decahydroisoquinoline Core: A rigid, bicyclic scaffold providing
stereochemical definition.

o Chiral Pyridine Side Chain: A (2S)-2-methyl-3-(6-methoxypyridin-3-yl)propyl moiety
responsible for receptor sub-pocket binding.
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o Difluorophenyl Piperazine: A lipophilic tail enhancing potency and metabolic stability.

Retrosynthetic Analysis & Strategy

The synthesis of NVP-ACQO090 is best approached via a convergent strategy. The molecule is
disconnected into three primary fragments. The critical challenge is establishing the
(4S,4aS,8aR) stereochemistry of the core and the (2S) center of the side chain.

Strategic Disconnections

e Amide Bond Formation: Disconnection of the piperazine tail from the decahydroisoquinoline
carbonyl.

o N-Alkylation/Reductive Amination: Disconnection of the pyridine side chain from the
secondary amine of the decahydroisoquinoline core.
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Figure 1: Retrosynthetic breakdown of NVP-ACQO090 into three modular building blocks.

Detailed Synthesis Protocol

This protocol follows the optimized chemo-enzymatic route (Bénziger et al., Tetrahedron:
Asymmetry 2003), which reduces the original 9-step linear sequence to a highly efficient
convergent process.

Phase 1: Synthesis of the Chiral Side Chain (Fragment
C)

The (2S)-methyl stereocenter is generated via enzymatic resolution, avoiding expensive chiral
auxiliaries.

Reagents:

» Diethyl methylmalonate

e 5-Bromo-2-methoxypyridine

e Pig Liver Esterase (PLE) or Alcalase
e LiAIH4 (Lithium Aluminum Hydride)
Protocol:

o Arylation: Perform a palladium-catalyzed cross-coupling of 5-bromo-2-methoxypyridine with
diethyl methylmalonate (NaH, THF, reflux) to yield the aryl-malonate.

o Decarboxylation: Hydrolyze and decarboxylate (AcOH/HCI, heat) to form racemic 2-methyl-
3-(6-methoxypyridin-3-yl)propionic acid.

e Enzymatic Resolution:
o Esterify the racemic acid (EtOH, H2SOa).

o Suspend the ester in phosphate buffer (pH 7.5).

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Add Alcalase (or PLE) and stir at 25°C. The enzyme selectively hydrolyzes the (S)-ester to
the (S)-acid (or vice versa depending on enzyme specificity; check specific enzyme batch
activity).

o Validation: Extract the unreacted ester (R-enantiomer) with heptane. Acidify the aqueous
phase and extract the desired (S)-acid.

» Reduction & Oxidation:
o Reduce the (S)-acid to the alcohol using LiAlH4 in THF (0°C to RT).

o Oxidize the alcohol to (2S)-3-(6-methoxy-3-pyridinyl)-2-methylpropanal using Swern
conditions (DMSO, Oxalyl chloride) or TEMPO/NaOCI. Note: Use immediately in Phase 3
to prevent racemization.

Phase 2: Synthesis of the Decahydroisoquinoline Core
(Fragment B)

Stereoselective hydrogenation is key to establishing the (4S,4aS,8aR) configuration.
Protocol:
o Starting Material: Begin with commercially available isoquinoline-4-carboxylic acid.

o Hydrogenation: Perform catalytic hydrogenation using Rh/Al20s or PtOz in acetic acid at high
pressure (50 bar, 60°C).

o Critical Control: This step produces a mixture of diastereomers.[1][2] The all-cis isomer is
often favored, but the specific (4S,4aS,8aR) isomer must be isolated.

o Resolution/Crystallization:
o Treat the crude amino acid mixture with (L)-Tartaric acid or Mandelic acid in ethanol.

o Recrystallize to isolate the pure (4S,4aS,8aR)-decahydroisoquinoline-4-carboxylic acid
salt.
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o QC Check: Verify stereochemistry via NOESY NMR (look for cis-fused ring junction
protons).

Phase 3: Convergent Assembly

Step A: Amide Coupling
» Dissolve (4S,4aS,8aR)-decahydroisoquinoline-4-carboxylic acid (Fragment B) in DMF.
e Add 1-(3,4-difluorophenyl)piperazine (Fragment A, 1.1 equiv).

e Add coupling agents: EDC-HCI (1.2 equiv) and HOBt (1.2 equiv), followed by DIPEA (2.5
equiv).

e Stir at RT for 16 hours.

o Workup: Dilute with EtOAc, wash with sat. NaHCOs, water, and brine. Dry over MgSOa4 and
concentrate.

Step B: Reductive Amination (Final Coupling)

e Dissolve the amide intermediate from Step A in DCE (1,2-Dichloroethane).

e Add (2S)-3-(6-methoxy-3-pyridinyl)-2-methylpropanal (Fragment C, 1.2 equiv).

o Add NaBH(OAc)s (Sodium triacetoxyborohydride, 1.5 equiv) and catalytic acetic acid.
 Stir at RT for 4-6 hours under N2.

e Quench: Add sat. NaHCOs. Extract with DCM.

o Crude Isolation: Concentrate the organic layer to yield crude NVP-ACQO090.

Purification Strategy

Given the basic nature of the piperazine and isoquinoline nitrogens, purification is most efficient
using pH-controlled methods.
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Method A: Flash Chromatography (Discovery Scale)

o Stationary Phase: Silica Gel (amine-functionalized silica is preferred to reduce tailing).
» Mobile Phase: DCM / MeOH / NH4OH (95:5:0.5 gradient to 90:10:1).

e Detection: UV at 254 nm.

Method B: Crystallization (Process Scale)

The "optimized" protocol highlights the ability to purify via salt formation, avoiding
chromatography.

Dissolve crude free base in Isopropanol (IPA) or Ethanol.

Add 1.0 equivalent of Fumaric acid or Succinic acid dissolved in warm ethanol.

Cool slowly to 0°C.

Filter the white precipitate.

Recrystallization: If purity is <98%, recrystallize from EtOH/Water (9:1).

Crude Reaction Mixture Aq. Workup (pH 10) (Fu?;tri';ﬂg?glt;gH) Filtration & Wash Pur(iglg\g/?-[ﬁ;g;) =
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Figure 2: Non-chromatographic purification workflow suitable for scale-up.

Quality Control & Validation
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Parameter Specification Method

Appearance White to off-white powder Visual Inspection

HPLC (C18, ACN/H20 + 0.1%

Purity > 98.0% TEA)

Chiral Purity > 99% ee/de Chiral HPLC (Chiralpak AD-H)
Identity Consistent with structure 1H NMR (400 MHz, DMSO-de)
Mass [M+H]*+ = 527.3+0.5 LC-MS (ESI+)

Residual Solvents < ICH Limits GC-Headspace

Key NMR Diagnostic Signals:

Pyridine Ring: & 8.05 (d, 1H), 7.60 (dd, 1H), 6.75 (d, 1H).

Methoxy Group: Singlet at & 3.82 ppm.

Piperazine Protons: Multiplets around & 3.0-3.6 ppm.

Decahydroisoquinoline Core: Complex multiplets in the aliphatic region (& 1.2—-2.5 ppm).

Safety & Handling

e Hazard Class: NVP-ACQO090 is a potent pharmacological agent. Treat as Toxic/Irritant.

o PPE: Wear nitrile gloves, lab coat, and safety glasses. Handle all powders in a fume hood or

powder enclosure.

o Storage: Store solid at -20°C. Solutions in DMSO are stable at -20°C for up to 3 months.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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